N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylhydrazine and 4-isopropylphenol.
Formation of Thiadiazole Ring: The hydrazine derivative undergoes cyclization with carbon disulfide and hydrazine hydrate to form the 1,2,4-thiadiazole ring.
Acylation: The thiadiazole derivative is then acylated with 2-chloroacetyl chloride to introduce the acetamide group.
Final Coupling: The final step involves coupling the acetamide derivative with 4-isopropylphenol under basic conditions to yield the target compound.
Chemical Reactions Analysis
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Antimicrobial Activity: The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Anti-inflammatory Properties: Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with other thiadiazole derivatives:
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide: This compound also exhibits antimicrobial and anticancer properties but differs in its substitution pattern and specific biological activities.
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This derivative has shown significant anticancer activity and is used in drug design.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O3S/c1-13(2)14-4-10-17(11-5-14)26-12-18(24)21-20-22-19(23-27-20)15-6-8-16(25-3)9-7-15/h4-11,13H,12H2,1-3H3,(H,21,22,23,24) |
InChI Key |
JWRUNCJJLQLRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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